4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- typically involves the thermal cyclization of hydrazides. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, solvent selection, and purification techniques, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or propenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-diethyl-1-phenyl-
- 4H-imidazo(1,2-a)(1,5)benzodiazepin-5-amine
Uniqueness
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-di-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities and activities at various biological targets, making it a valuable candidate for further research and development .
Properties
CAS No. |
137731-10-3 |
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Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C16H17N5/c1-3-9-20(10-4-2)15-11-16-19-17-12-21(16)14-8-6-5-7-13(14)18-15/h3-8,12H,1-2,9-11H2 |
InChI Key |
ICCMZPZSSWUUFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origin of Product |
United States |
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